molecular formula C18H20N2O2S B5888145 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B5888145
M. Wt: 328.4 g/mol
InChI Key: OXQMGCPMBHSNMD-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound features a thiophene ring substituted with cyano, ethyl, and methyl groups, and a propanamide chain attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, the cyano, ethyl, and methyl groups can be introduced through various substitution reactions.

    Attachment of the Propanamide Chain: The propanamide chain can be attached via an amide bond formation reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It could modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide: Lacks the methoxy group on the phenyl ring.

    N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-hydroxyphenyl)propanamide: Has a hydroxy group instead of a methoxy group.

Uniqueness

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both the methoxyphenyl group and the substituted thiophene ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-15-12(2)23-18(16(15)11-19)20-17(21)10-7-13-5-8-14(22-3)9-6-13/h5-6,8-9H,4,7,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMGCPMBHSNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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